molecular formula C27H27N3O2 B11424477 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide

Cat. No.: B11424477
M. Wt: 425.5 g/mol
InChI Key: OIXOENBDEIHLDZ-UHFFFAOYSA-N
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Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a methylphenyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring and the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. This can lead to inhibition of enzyme activity or disruption of protein-protein interactions, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide is unique due to the combination of the oxadiazole ring, methylphenyl group, and diphenylacetamide moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-diphenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C27H27N3O2/c1-19(2)30(18-24-28-26(29-32-24)23-16-10-11-20(3)17-23)27(31)25(21-12-6-4-7-13-21)22-14-8-5-9-15-22/h4-17,19,25H,18H2,1-3H3

InChI Key

OIXOENBDEIHLDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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